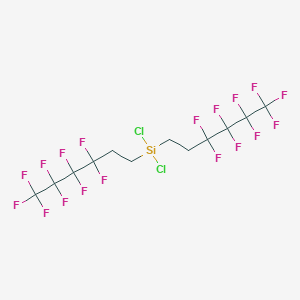
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Cat. No. B1177114
Key on ui cas rn:
156323-66-9
M. Wt: 593.15 g/mol
InChI Key: MIZYXWOLOKZZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05350824
Procedure details


3 moles C4F9CH=CH2 and 4.8 g isopropanolic chloroplatinic acid solution (concentration=10%) were placed in a flask and heated under reflux while stirring. 2.5 moles trichlorosilane was dripped in from an addition funnel over a period of 3 hours, and the reaction was then heated under reflux for another 5 hours. At this point, analysis by gas chromatography confirmed the disappearance of the C4F9CH=CH2, and C4F9CH2CH2SiCl3 was isolated by distillation at ambient pressure. The boiling point of this trichlorosilane was 162° C. 2 moles of this C4F9CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 g tetra(n-butyl)ammonium chloride were placed in a flask and heated under reflux for 3 days while stirring. A mixture of chlorosilanes was then obtained by distillation in vacuo. Analysis by gas chromatography confirmed the main components of this reaction product to be C4F9CH2CH2SiCl3, C4F9CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The C4F9CH2CH2SiCl3 and C4F9CH2CH2SiHCl2 fraction was separated by distillation in vacuo, and the C4F9CH2CH2SiCl3 and C4F9CH2CH 2 SiHCl2 mixture was introduced into a flask along with 5 g isopropanolic chloroplatinic acid solution (concentration=10%). This was heated to 80° C., and C4F9CH=CH2 was added while stirring. This addition was discontinued when the peak for C4F9CH2CH2SiHCl2 disappeared in gas chromatographic analysis. Precision distillation in vacuo then afforded (C4F9CH2CH2)2SiCl2 (bp=128° C./20 mmHg).




[Compound]
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
C4F9CH2CH2SiHCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
(C4F9CH2CH2)2SiCl2
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:14][CH2:15][Si:16]([Cl:19])(Cl)[Cl:17])([C:4]([C:7]([C:10]([F:13])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[SiH](Cl)(C)C.[C:24]([CH2:37][CH2:38][SiH](Cl)Cl)([C:27]([C:30]([C:33]([F:36])([F:35])[F:34])([F:32])[F:31])([F:29])[F:28])([F:26])[F:25].[Si](C)(C)(Cl)Cl>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Si:16]([CH2:38][CH2:37][C:24]([C:27]([C:30]([C:33]([F:34])([F:35])[F:36])([F:32])[F:31])([F:29])[F:28])([F:26])[F:25])([CH2:15][CH2:14][C:1]([C:4]([C:7]([C:10]([F:11])([F:13])[F:12])([F:9])[F:8])([F:5])[F:6])([F:2])[F:3])([Cl:17])[Cl:19] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[Si](Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[Si](Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Three
[Compound]
|
Name
|
chlorosilanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[Si](Cl)(Cl)Cl
|
Step Five
|
Name
|
C4F9CH2CH2SiHCl2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[SiH](Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH](C)(C)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](Cl)(Cl)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 162° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then obtained by distillation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The C4F9CH2CH2SiCl3 and C4F9CH2CH2SiHCl2 fraction was separated by distillation in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the C4F9CH2CH2SiCl3 and C4F9CH2CH 2 SiHCl2 mixture was introduced into a flask along with 5 g isopropanolic chloroplatinic acid solution (concentration=10%)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
C4F9CH=CH2 was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This addition
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Precision distillation in vacuo
|
Outcomes


Product
|
Name
|
(C4F9CH2CH2)2SiCl2
|
|
Type
|
|
|
Smiles
|
[Si](Cl)(Cl)(CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
